molecular formula C21H28F3N3O2 B4452132 1-(4-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBONYL}PIPERIDIN-1-YL)BUTAN-1-ONE

1-(4-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBONYL}PIPERIDIN-1-YL)BUTAN-1-ONE

Cat. No.: B4452132
M. Wt: 411.5 g/mol
InChI Key: JNEXTTWQEDLMIS-UHFFFAOYSA-N
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Description

1-(4-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBONYL}PIPERIDIN-1-YL)BUTAN-1-ONE is a complex organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine and piperidine moiety

Properties

IUPAC Name

1-[4-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]piperidin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28F3N3O2/c1-2-4-19(28)26-9-7-16(8-10-26)20(29)27-13-11-25(12-14-27)18-6-3-5-17(15-18)21(22,23)24/h3,5-6,15-16H,2,4,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNEXTTWQEDLMIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBONYL}PIPERIDIN-1-YL)BUTAN-1-ONE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Piperazine Moiety: The piperazine ring can be synthesized by reacting 1,4-dichlorobutane with ammonia or a primary amine.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using trifluoromethyl iodide or trifluoromethyl sulfonate.

    Coupling Reactions: The piperazine derivative is then coupled with a piperidine derivative through a carbonylation reaction, forming the desired compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

1-(4-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBONYL}PIPERIDIN-1-YL)BUTAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Scientific Research Applications

1-(4-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBONYL}PIPERIDIN-1-YL)BUTAN-1-ONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structure and pharmacological properties. It may act as a ligand for various receptors or enzymes.

    Pharmacology: Research focuses on its effects on the central nervous system, including its potential as a serotonergic agent.

    Materials Science: The compound’s unique chemical properties make it a candidate for use in the development of advanced materials, such as polymers or coatings.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(4-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBONYL}PIPERIDIN-1-YL)BUTAN-1-ONE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets. The trifluoromethyl group enhances its binding affinity and selectivity, leading to specific biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBONYL}PIPERIDIN-1-YL)BUTAN-1-ONE can be compared with other similar compounds, such as:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBONYL}PIPERIDIN-1-YL)BUTAN-1-ONE
Reactant of Route 2
Reactant of Route 2
1-(4-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBONYL}PIPERIDIN-1-YL)BUTAN-1-ONE

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